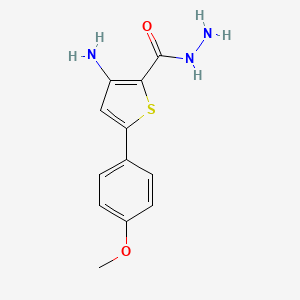

3-Amino-5-(4-Methoxyphenyl)thiophen-2-carbohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

The compound exhibits several biochemical properties that make it a valuable subject for research:

- Molecular Structure : The molecular formula is C12H13N3O2S with a molecular weight of 263.32 g/mol. Its structure includes a thiophene ring, which is critical for its biological activity.

- Enzyme Interaction : It has been shown to interact with various enzymes, influencing their activity. For instance, it can inhibit cyclooxygenase enzymes, which are pivotal in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Medicinal Chemistry

In medicinal chemistry, 3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide is being investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound significantly reduces inflammatory cytokine levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : It has demonstrated promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC). In vitro studies have shown that at concentrations around 13 μM, the compound significantly inhibits cell growth compared to control treatments .

- Mechanistic Studies : The antitumor effects may not solely rely on classical apoptosis pathways but could involve alternative mechanisms that warrant further investigation .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing novel derivatives that enhance its biological activity:

- Schiff Bases : It can be transformed into Schiff bases with improved antimicrobial and anticancer activities. These derivatives have been evaluated for their efficacy against various microbial strains and cancer cells .

Anti-inflammatory Effects

A study conducted on activated macrophages revealed that 3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide significantly lowered the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Antitumor Studies

In vitro assays using the sulforhodamine B method assessed the compound's effects on MDA-MB-231 and MDA-MB-468 TNBC cell lines. Results indicated substantial inhibition of cell viability at specific concentrations, demonstrating its potential role as an anticancer agent .

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that the compound does not alter key apoptotic markers like PARP or caspase-3, suggesting alternative pathways may mediate its antitumor effects .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Vorbereitungsmethoden

The synthesis of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide typically involves the reaction of 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to yield the desired product

Analyse Chemischer Reaktionen

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide can be compared with other similar compounds, such as:

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a similar structure but differs in the functional group attached to the thiophene ring.

Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: This compound contains a bromine atom instead of a methoxy group, leading to different chemical properties and reactivity.

Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate: This compound has a different substitution pattern on the thiophene ring, resulting in distinct chemical and biological properties.

Biologische Aktivität

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide, a compound with the molecular formula C11H12N4O2S and CAS number 870692-96-9, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that 3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.25 | Disruption of cell wall synthesis |

| Escherichia coli | 0.30 | Inhibition of protein synthesis |

| Candida albicans | 0.20 | Interference with membrane integrity |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

In cancer research, 3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide has shown promising results against various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways.

The anticancer activity is attributed to the compound's ability to:

- Inhibit tubulin polymerization, thus disrupting the mitotic spindle formation.

- Induce cell cycle arrest at the G2/M phase.

- Upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-2 .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies on HeLa and MCF-7 cells revealed that treatment with 3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide resulted in significant cell death, with IC50 values ranging from 10 µM to 15 µM depending on the exposure duration .

- Animal Models : In vivo experiments demonstrated that administration of the compound in mice bearing tumor xenografts led to a reduction in tumor size by approximately 40% compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, substituting different groups on the thiophene ring or altering the hydrazide moiety has been shown to affect potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 | Increased anticancer activity |

| Altering the methoxy group | Enhanced antimicrobial properties |

| Modifying the hydrazide linkage | Improved solubility and bioavailability |

Eigenschaften

IUPAC Name |

3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)10-6-9(13)11(18-10)12(16)15-14/h2-6H,13-14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENIEAAZERKIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.